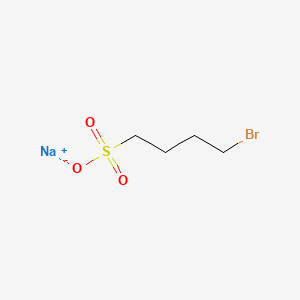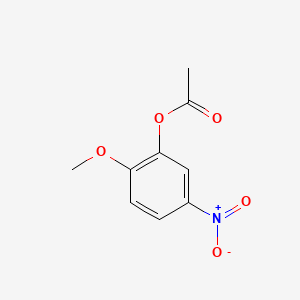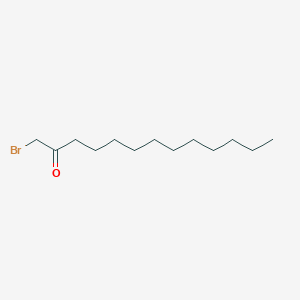
6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Overview
Description
“6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C11H15N5 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H . The canonical SMILES representation is CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl .
Scientific Research Applications
Nonlinear Optical Material
Triazine-based compounds, including the one , have been synthesized and used in the field of molecular nonlinear optics . They have been used to search for nonlinear optical materials and to improve the efficiency of known materials . The compound showed positive solvatochromism and increased second harmonic generation (SHG) efficiency, indicating the existence of high molecular nonlinearity .
Telecommunications
The compound’s properties make it useful in telecommunications . The large delocalized π-electron systems with strong push-pull chromophores at two non-equivalent ends can produce high molecular nonlinearity, which is beneficial in telecommunications .
3. Optical Data Storage and Information Processing The compound’s properties also make it useful in optical data storage and information processing . Its photophysical properties, such as its absorption in the UV region and red-shifted fluorescence, are less dependent on solvent polarities .
Microfabrication
The compound’s properties can be used in microfabrication . Its thermal properties, such as its stability up to 160 °C, make it suitable for this application .
Biological Imaging
The compound’s properties can be used in biological imaging . Its photophysical properties, such as its absorption in the UV region and red-shifted fluorescence, are strongly dependent on solvent polarities .
Photovoltaic Cells
The compound has been used in photovoltaic cells . Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used in photovoltaic cells .
Organic Light Emitting Diodes (OLED)
The compound has been used in organic light emitting diodes (OLED) . Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used in OLED .
Polymer Fields
The compound has been used in polymer fields . Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used in polymer fields .
properties
IUPAC Name |
4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-11(2)15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQETJAWFRRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277949 | |
| Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5405-66-3 | |
| Record name | NSC5204 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)
![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)
![[Benzyl(dimethyl)silyl]methanol](/img/structure/B3053409.png)
![[Benzyl(dimethyl)silyl]methyl acetate](/img/structure/B3053410.png)


![2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol](/img/structure/B3053416.png)

![(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3053418.png)



